2-[(4-benzylpiperazin-1-yl)methyl]-5-[(4-chlorophenyl)methoxy]-4H-pyran-4-one
Description
Properties
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-5-[(4-chlorophenyl)methoxy]pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3/c25-21-8-6-20(7-9-21)17-30-24-18-29-22(14-23(24)28)16-27-12-10-26(11-13-27)15-19-4-2-1-3-5-19/h1-9,14,18H,10-13,15-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYGENWDYHOWFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-benzylpiperazin-1-yl)methyl]-5-[(4-chlorophenyl)methoxy]-4H-pyran-4-one typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first functionalized with a benzyl group through a nucleophilic substitution reaction.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Pyranone Ring: The final step involves the cyclization of the intermediate compound to form the pyranone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-chlorophenyl)methoxy]-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Anti-inflammatory Activity
Research has indicated that derivatives of pyranones, including the compound , exhibit significant anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes.
Key Findings :
- A study demonstrated that related compounds showed IC50 values indicating potent COX-II inhibition, with some derivatives being more effective than established drugs like Celecoxib .
- The compound's structure allows for interaction with the COX-II enzyme, potentially leading to a reduction in inflammation and pain .
Analgesic Properties
The analgesic effects of this compound have been evaluated alongside its anti-inflammatory capabilities. It is hypothesized that by reducing inflammation, the compound may also alleviate pain associated with inflammatory conditions.
Case Studies :
- In vivo studies have shown that similar compounds significantly reduced pain responses in animal models, suggesting a dual action of pain relief through both anti-inflammatory and direct analgesic mechanisms .
Anticancer Potential
Emerging research indicates that pyranone derivatives can exhibit anticancer properties. The compound may induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth.
Research Insights :
- Preliminary studies have suggested that the compound may interfere with cancer cell proliferation pathways. For instance, compounds with similar structures have been reported to inhibit the growth of various cancer cell lines .
- Specific mechanisms might include modulation of signaling pathways involved in cell cycle regulation and apoptosis .
Data Tables
| Application Area | Mechanism | Key Findings |
|---|---|---|
| Anti-inflammatory | COX-II inhibition | Potent inhibitors with IC50 values lower than Celecoxib |
| Analgesic | Pain relief through inflammation reduction | Significant reduction in pain responses in animal models |
| Anticancer | Induction of apoptosis | Inhibition of tumor growth in various cancer cell lines |
Mechanism of Action
The mechanism of action of 2-[(4-benzylpiperazin-1-yl)methyl]-5-[(4-chlorophenyl)methoxy]-4H-pyran-4-one involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity, while the pyranone ring can contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyran-4-one Derivatives
The following table highlights key structural analogs and their differences:
Key Observations:
Electron-Withdrawing vs. The 2-fluorophenyl group in introduces both steric and electronic effects, possibly improving metabolic stability via reduced cytochrome P450 interactions .
Piperazine vs. Piperidine Derivatives :
Pharmacological Implications
While direct biological data for the target compound is unavailable, inferences can be drawn from structural trends:
- Benzylpiperazine Moieties : Commonly associated with serotonin receptor modulation (e.g., 5-HT₁A/₂A) in psychoactive compounds. The benzyl group may enhance blood-brain barrier penetration .
- Chlorophenyl Groups : Often linked to antimicrobial or anticancer activity due to increased lipophilicity and interaction with hydrophobic protein pockets .
Computational and Physicochemical Insights
- LogP and Solubility : The 4-chlorophenyl group likely increases logP (lipophilicity) compared to the 4-nitro analog, which may reduce aqueous solubility but enhance membrane permeability .
Biological Activity
The compound 2-[(4-benzylpiperazin-1-yl)methyl]-5-[(4-chlorophenyl)methoxy]-4H-pyran-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 377.87 g/mol. The structure features a pyranone core substituted with a benzylpiperazine and a chlorophenylmethoxy group, which are critical for its biological activity.
Pharmacological Activities
Research has indicated that this compound exhibits various biological activities, including:
- Antidepressant Activity : The piperazine moiety is known for its influence on serotonin and dopamine receptors, potentially contributing to antidepressant effects.
- Antimicrobial Properties : Studies have shown that derivatives of piperazine exhibit significant antibacterial and antifungal activities. The presence of the chlorophenyl group enhances these properties by increasing lipophilicity, allowing better membrane penetration.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's. In vitro studies have demonstrated promising AChE inhibitory activity.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The benzylpiperazine component may interact with various neurotransmitter receptors, modulating their activity and influencing mood and cognition.
- Inhibition of Enzymatic Activity : By inhibiting AChE, the compound increases acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission.
- Membrane Interaction : The hydrophobic nature of the chlorophenyl group facilitates interaction with cell membranes, potentially disrupting microbial cell integrity.
Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited significant antidepressant-like effects in animal models. The study highlighted the role of the piperazine ring in enhancing serotonin receptor affinity .
Study 2: Antimicrobial Activity
In a recent evaluation of antimicrobial properties, compounds related to this structure demonstrated substantial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antibacterial potential .
Study 3: Enzyme Inhibition
Research focusing on AChE inhibition revealed that this compound exhibited an IC50 value comparable to established AChE inhibitors like donepezil. This suggests that it may serve as a lead compound for developing new treatments for Alzheimer's disease .
Data Table Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
